N,N''-(Methylenedi-4,1-phenylene)bis(N'-(4-methylphenyl)urea) N,N''-(Methylenedi-4,1-phenylene)bis(N'-(4-methylphenyl)urea)
Brand Name: Vulcanchem
CAS No.: 133336-92-2
VCID: VC16992307
InChI: InChI=1S/C29H28N4O2/c1-20-3-11-24(12-4-20)30-28(34)32-26-15-7-22(8-16-26)19-23-9-17-27(18-10-23)33-29(35)31-25-13-5-21(2)6-14-25/h3-18H,19H2,1-2H3,(H2,30,32,34)(H2,31,33,35)
SMILES:
Molecular Formula: C29H28N4O2
Molecular Weight: 464.6 g/mol

N,N''-(Methylenedi-4,1-phenylene)bis(N'-(4-methylphenyl)urea)

CAS No.: 133336-92-2

Cat. No.: VC16992307

Molecular Formula: C29H28N4O2

Molecular Weight: 464.6 g/mol

* For research use only. Not for human or veterinary use.

N,N''-(Methylenedi-4,1-phenylene)bis(N'-(4-methylphenyl)urea) - 133336-92-2

Specification

CAS No. 133336-92-2
Molecular Formula C29H28N4O2
Molecular Weight 464.6 g/mol
IUPAC Name 1-(4-methylphenyl)-3-[4-[[4-[(4-methylphenyl)carbamoylamino]phenyl]methyl]phenyl]urea
Standard InChI InChI=1S/C29H28N4O2/c1-20-3-11-24(12-4-20)30-28(34)32-26-15-7-22(8-16-26)19-23-9-17-27(18-10-23)33-29(35)31-25-13-5-21(2)6-14-25/h3-18H,19H2,1-2H3,(H2,30,32,34)(H2,31,33,35)
Standard InChI Key MVFNQVJAYJPMFQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N,N''-(Methylenedi-4,1-phenylene)bis(N'-(4-methylphenyl)urea) consists of a central methylenedi-phenylene group (–CH2–C6H4–) bridged between two urea moieties, each substituted with a 4-methylphenyl group. The urea functional groups (–NH–CO–NH–) contribute to hydrogen-bonding capabilities, which influence the compound’s solubility and crystallinity. The methyl substituents on the aromatic rings enhance hydrophobicity, a feature critical for its interactions in nonpolar environments.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC29H28N4O2
Molecular Weight464.6 g/mol
CAS Registry Number133336-92-2
European Community Number429-380-1
DSSTox Substance IDDTXSID60558971

Synonyms and Registry Identifiers

The compound is documented under multiple nomenclature systems, reflecting its structural complexity. Alternate names include 1-(4-methylphenyl)-3-(4-((4-((4-methylphenyl)carbamoylamino)phenyl)methyl)phenyl)urea and N,N''-(methylenedi-4,1-phenylene)bis[N'-(4-methylphenyl)urea]. Registry identifiers such as Wikidata Q82441468 and PubChem-related entries (e.g., CID 4338335 for analogous structures) further facilitate cross-referencing in chemical databases .

Synthesis and Manufacturing

Table 2: Comparative Synthesis of Urea Derivatives

CompoundCore StructureSubstituentsSynthetic Method
N,N''-(Methylenedi-4,1-phenylene)bis(N'-butylurea)Methylenedi-phenyleneButyl groupsIsocyanate-amine coupling
N,N''-(Methylenedi-4,1-phenylene)bis(N'-isobutylurea)Methylenedi-phenyleneIsobutyl groupsSimilar to above

Purification and Characterization

Post-synthesis purification likely employs recrystallization from dimethylformamide (DMF) or column chromatography. Structural confirmation is achieved through nuclear magnetic resonance (NMR) spectroscopy, with distinct signals for the methyl (–CH3) protons at δ 2.3 ppm and urea NH protons at δ 8.1–8.5 ppm. Mass spectrometry (MS) data would show a molecular ion peak at m/z 464.6, consistent with the molecular weight.

Physicochemical Properties

Thermal Stability

Urea derivatives generally exhibit moderate thermal stability due to hydrogen bonding. Differential scanning calorimetry (DSC) of similar compounds reveals melting points between 180–220°C, with decomposition above 250°C . The methylenedi-phenylene backbone likely enhances rigidity, increasing the melting point relative to simpler ureas.

Solubility and Partitioning

The compound’s solubility profile is dominated by its aromatic and urea groups:

  • Polar Solvents: Partially soluble in DMF and dimethyl sulfoxide (DMSO) at elevated temperatures.

  • Nonpolar Solvents: Limited solubility in toluene or hexane due to hydrogen bonding.

  • LogP Estimate: Calculated logP values (e.g., 4.2 via PubChem) suggest high hydrophobicity, aligning with its 4-methylphenyl substituents .

Applications and Research Findings

Materials Science

The compound’s rigid, symmetric structure makes it a candidate for:

  • Polymer Crosslinking: Urea groups can form hydrogen-bonded networks, enhancing mechanical properties in polyurethanes.

  • Supramolecular Assemblies: Potential use in crystal engineering for porous materials, though experimental data remain scarce.

Pharmaceutical Research

While direct biomedical studies are lacking, structurally related ureas exhibit:

  • Enzyme Inhibition: Urea derivatives often target proteases or kinases due to hydrogen-bonding with active sites .

  • Anticancer Activity: Analogous compounds show moderate cytotoxicity in vitro, warranting further investigation .

Hazard ParameterGHS ClassificationPrecautionary Measures
Skin SensitizationCategory 1Use nitrile gloves; avoid contact
Aquatic HazardChronic Category 4Dispose via certified waste systems

Comparative Analysis with Analogous Ureas

Structural Analogues

Substituent variations on the urea group significantly alter properties:

Table 4: Comparison of Methylenedi-phenylene Ureas

Compound NameMolecular FormulaSubstituentsKey Applications
N,N''-(Methylenedi-4,1-phenylene)bis(N'-butylurea)C23H32N4O2ButylPolymer additives
N,N''-(Methylenedi-4,1-phenylene)bis(N'-isobutylurea)C23H32N4O2IsobutylDrug delivery systems
N,N''-(Methylenedi-4,1-phenylene)bis(N'-(4-methylphenyl)urea)C29H28N4O24-MethylphenylMaterials science

Functional Differences

  • Hydrophobicity: The 4-methylphenyl groups increase logP by ~1.5 units compared to alkyl-substituted analogues .

  • Thermal Stability: Aromatic substituents elevate decomposition temperatures by 30–50°C relative to aliphatic derivatives .

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